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Compound of Interest

Compound Name: VPC-18005

Cat. No.: B15588227

An in-depth analysis of the structural basis of the VPC-18005 and ETS domain interaction
reveals a targeted approach to inhibiting aberrant gene transcription in prostate cancer. This
technical guide synthesizes the available data on the binding affinity, mechanism of action, and
experimental validation of VPC-18005, a novel small molecule inhibitor of the ERG transcription
factor.

Introduction

In approximately 50% of prostate cancer cases, chromosomal rearrangements lead to the
fusion of the androgen-regulated TMPRSS2 gene with the E26 transformation-specific (ETS)
transcription factor ERG.[1][2] This results in the overexpression of the ERG protein, a key
driver of disease progression.[1] The ETS domain of ERG is responsible for binding to DNA
and regulating the transcription of target genes that promote an aggressive phenotype,
including cell migration and invasion.[3][4] VPC-18005 was identified through a rational, in-
silico drug discovery process to directly target and inhibit the function of the ERG-ETS domain.

[1]5]

Mechanism of Action

VPC-18005 is designed to function as a competitive inhibitor by binding to the DNA-binding
interface of the ERG-ETS domain.[1][3][5] By occupying this site, VPC-18005 sterically hinders
the interaction between ERG and its cognate DNA sequences, thereby disrupting its
transcriptional activity.[1][2][6] This inhibition has been shown to suppress the expression of
ERG-regulated genes, such as SOX9, which is involved in prostate cancer invasion.[1]
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Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for VPC-18005.

Table 1: Binding Affinity and Molecular Properties

Parameter Value Source
Binding Affinity (Kd) ~3 mM [6]
Molecular Weight 318 g/mol (at pH 7) [11[3][6]

Table 2: In Vitro Efficacy

Assay Cell Line IC50 Value Source

PETS-luc Reporter
o PNT1B-ERG 3 uM [7]
Activity

PETS-luc Reporter
o VCaP 6 uM [7]
Activity

Structural Basis of Interaction

The interaction between VPC-18005 and the ERG-ETS domain has been characterized
through in-silico modeling and validated by biophysical methods.[1][4] The R-isomer of VPC-
18005 is predicted to have the most favorable binding energy.[1][3][6] The binding is
characterized by a combination of hydrogen bonds and non-polar packing interactions with key
residues within the DNA-binding pocket of the ETS domain.[1][3][6] NMR spectroscopy data
confirmed that VPC-18005 perturbs Tyr371, a critical residue for the ERG-DNA interaction,
providing a mechanistic basis for its inhibitory activity.[1][3]

Signaling Pathway and Experimental Workflow

The development and validation of VPC-18005 involved a multi-step process from
computational screening to in vivo testing. The signaling pathway it targets is a critical driver in
ERG-positive prostate cancer.
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Caption: ERG signaling pathway and the inhibitory action of VPC-18005.
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Caption: Experimental workflow for the discovery and validation of VPC-18005.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b15588227?utm_src=pdf-body-img
https://www.benchchem.com/product/b15588227?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588227?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Key Experimental Protocols

A summary of the methodologies used to characterize the VPC-18005 interaction with the
ERG-ETS domain is provided below.

1. In Silico Modeling and Virtual Screening
o Objective: To identify potential small molecule inhibitors of the ERG-ETS domain.

» Method: A rational drug discovery approach was used, involving virtual screening of a large
compound library against the crystal structure of the ERG-ETS domain.[1][3] Docking scores
were used to rank potential binders, with VPC-18005 ranking in the top 0.01%.[3]

2. NMR Spectroscopy
o Objective: To confirm the direct binding of VPC-18005 to the ERG-ETS domain.

e Method:15N-HSQC NMR spectra were acquired for the 15N-labeled ERG-ETS domain in
the presence and absence of VPC-18005.[1][3] Chemical shift perturbations of specific
amide resonances upon addition of the compound indicate direct interaction. Reverse
titration, where the 1H-NMR spectrum of the compound is monitored, was also performed.[5]

[6]
3. Dual Reporter Luciferase Assay
o Objective: To quantify the inhibitory effect of VPC-18005 on ERG-mediated transcription.

o Method: Prostate cancer cells (PNT1B-ERG and VCaP) were co-transfected with a firefly
luciferase reporter plasmid containing ETS-response elements (pETS-luc) and a Renilla
luciferase control plasmid.[3][7] Cells were treated with varying concentrations of VPC-
18005, and the relative luciferase activity was measured to determine IC50 values.[7]

4. Electrophoretic Mobility Shift Assay (EMSA)

o Objective: To demonstrate that VPC-18005 disrupts the binding of the ERG-ETS domain to
DNA.
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o Method: A fluorescently-labeled double-stranded DNA probe containing an ETS-response
element was incubated with the recombinant ERG-ETS domain protein in the presence of
increasing concentrations of VPC-18005.[6] The protein-DNA complexes were resolved by
native polyacrylamide gel electrophoresis and visualized. A decrease in the shifted band
indicates inhibition of DNA binding.[6]

5. Cell Migration and Invasion Assays

» Objective: To assess the functional effect of VPC-18005 on the metastatic potential of ERG-
expressing cells.

o Method: Real-time cell analysis systems (e.g., xCelligence) were used to monitor the
migration of ERG-expressing cells (PNT1B-ERG) through a microporous membrane in the
presence or absence of VPC-18005.[3] Invasion assays were conducted similarly, with the
membrane coated with a basement membrane extract.[3]

6. Zebrafish Xenograft Model
e Objective: To evaluate the in vivo efficacy of VPC-18005 in inhibiting metastasis.

» Method: ERG-expressing human prostate cancer cells were fluorescently labeled and
injected into the yolk sac of zebrafish embryos.[1][2] The embryos were then treated with
VPC-18005, and the dissemination of cancer cells was monitored over several days to
assess the anti-metastatic effect.[1]

Conclusion

VPC-18005 represents a promising lead compound that directly targets the DNA-binding ETS
domain of the oncoprotein ERG. Biophysical and cell-based assays have elucidated its
mechanism of action, demonstrating its ability to disrupt ERG-DNA interactions and inhibit the
downstream transcriptional program that drives the metastatic phenotype in a significant subset
of prostate cancers. The detailed structural and functional characterization of the VPC-18005-
ETS domain interaction provides a solid foundation for the further development of this and
related compounds as potential therapeutics.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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